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Comparison of Virological Suppression Rates

Study Study Elvitegravir Raltegravir
. . . . Notes & Background
Population & Duration Suppression Suppression Regimen
Citation (Weeks) Rate (%) Rate (%) <
Treatment- 96 48% 45% Both arms with a ritonavir-
Experienced [1] boosted Protease Inhibitor
[2] (P1). Non-inferiority of EVG
was established.
Treatment-Naive 96 N/A ~90% RAL + TDF/FTC was
(vs. Atazanavir) (estimated) equivalent to ATV/r +
[3] TDF/FTC and superior in
tolerability.
Treatment-Naive 48 96% 90% Retrospective cohort study.
(Real-World) [4] All patients on an INSTI-
based cART regimen.
Treatment- 48 94% 85% Retrospective cohort study.
Experienced Patients switched to an
(Real-World) [4]
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Study Study Elvitegravir Raltegravir

. ) ) ) Notes & Background
Population & Duration Suppression Suppression Regimen
Citation (Weeks) Rate (%) Rate (%) g

INSTI-based cART
regimen.

Detailed Experimental Data and Context

The data in the table above comes from several key studies with distinct designs and objectives.

e Study 145 (Treatment-Experienced Patients): This was a pivotal double-blind, randomized,

active-controlled, 96-week Phase 3 trial [1] [2]. It included 702 patients with documented resistance

and/or extensive treatment experience. Participants were randomized to receive either once-daily,
ritonavir-boosted elvitegravir or twice-daily raltegravir, each given with a background regimen
containing a ritonavir-boosted protease inhibitor and another active drug. The primary endpoint was

the proportion of patients with HIV RNA <50 copies/mL at 96 weeks, analyzed using the Time to Loss
of Virologic Response (TLOVR) algorithm. The results confirmed the non-inferiority of elvitegravir

to raltegravir [1].

e ACTG A5257 (Treatment-Naive Patients): This was a large, Phase 3, randomized, open-label trial
that compared raltegravir to two protease inhibitors (atazanavir and darunavir), all given with tenofovir
DF/emtricitabine (TDF/FTC) [3]. Over 1,800 participants were followed for 96 weeks. The study found

that all three regimens attained high and equivalent rates of virologic control. Furthermore,

regimens containing raltegravir (and darunavir) had superior tolerability compared to the atazanavir

regimen, primarily due to less hyperbilirubinemia [3].
¢ Real-World Cohort Study: A 2019 retrospective study provided data from a clinical practice setting

[4]. It included 104 treatment-naive and 219 treatment-experienced patients who started an INSTI-

based regimen. The results confirmed the high efficacy of all INSTIs in a real-world population,

showing slightly higher suppression rates for elvitegravir, though the study concluded there were no

significant differences in efficacy between the drugs [4].

Resistance and Pharmacokinetic Profiles

Beyond virological suppression, the choice between these integrase inhibitors can be influenced by their

resistance and pharmacokinetic properties.
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» Resistance Profiles: A key difference lies in how specific resistance mutations affect each drug. While
major resistance pathways (involving integrase residues 148 and 155) confer cross-resistance between
raltegravir and elvitegravir, the Y143R mutation is an important exception [5]. Biochemical and
antiviral assays have demonstrated that viruses with the Y143R mutation remain sensitive to
elvitegravir but are highly resistant to raltegravir. This provides a molecular rationale for using
elvitegravir in patients failing a raltegravir-based regimen due to this specific mutation [5]. The

following diagram illustrates this resistance pathway relationship.
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e Pharmacokinetics & Drug Interactions: Their metabolic pathways differ significantly, which

impacts clinical use [6] [7].

o Elvitegravir is primarily metabolized by the cytochrome P450 (CYP3A4) enzyme system and
must be pharmacologically boosted with cobicistat or ritonavir to enable once-daily dosing.
This makes it susceptible to numerous drug interactions with other medications that induce or
inhibit CYP3A4 [6] [8].

o Raltegravir is metabolized primarily via UDP-glucuronosyltransferase (UGT1A1) and does
not require a booster. This generally gives it a lower potential for drug interactions compared to
boosted elvitegravir [6].

Key Considerations for Decision-Making

When interpreting this data for research or clinical decisions, please consider these points:
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e Dosing Regimen: The major advantage of elvitegravir in these studies was its once-daily dosing,
compared to the twice-daily dosing of raltegravir at the time, which can impact patient adherence and
convenience [1] [2].

e Formulations: Elvitegravir was predominantly studied and is most commonly used in single-tablet
regimens (like Stribild and Genvoya), which simplifies therapy [8] [9]. Raltegravir was initially
approved for twice-daily use, though a once-daily formulation was later developed.

o Safety and Tolerability: In comparative trials, both drugs were generally well-tolerated. The ACTG
A5257 study highlighted that the raltegravir-based regimen had superior tolerability to a ritonavir-
boosted atazanavir regimen, with discontinuation rates due to toxicity being low for all INSTIs [4] [3].
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Email: info@smolecule.com or Request Quote Online.

References

1. Gilead Announces Two-Year Data From Pivotal Phase 3 ... [gilead.com]

2. (PDF) Elvitegravir : a once daily alternative to raltegravir [academia.edu]

3. A Phase Il Comparative Study of the Efficacy and ... [pmc.ncbi.nlm.nih.gov]

4. Safety and efficacy of elvitegravir , dolutegravir, and raltegravir in... [pmc.ncbi.nlm.nih.gov]

5. Elvitegravir overcomes resistance to raltegravir induced by ... [pmc.ncbi.nlm.nih.gov]

6. Pharmacokinetic drug interactions of integrase strand ... [sciencedirect.com]

7. Drug Interactions with Antiretroviral Medications [hiv.uw.edu]

8. | aidsmap Elvitegravir [aidsmap.com]

9. Safety and efficacy of switching to elvitegravir, cobicistat ... [aidsrestherapy.biomedcentral.com]

To cite this document: Smolecule. [Elvitegravir versus Raltegravir virological suppression rates].
Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b548939#elvitegravir-versus-raltegravir-virological-suppression-

rates]

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://www.smolecule.com/products/s548939?utm_src=pdf-body
https://www.gilead.com/news/news-details/2011/gilead-announces-two-year-data-from-pivotal-phase-3-study-of-elvitegravir-an-integrase-inhibitor-for-hiv
https://www.academia.edu/23449351/Elvitegravir_a_once_daily_alternative_to_raltegravir
https://www.smolecule.com/products/s548939?utm_src=pdf-body
https://www.aidsmap.com/about-hiv/arv-background-information/elvitegravir
https://aidsrestherapy.biomedcentral.com/articles/10.1186/s12981-022-00499-4
https://pmc.ncbi.nlm.nih.gov/articles/PMC6708907/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4412467/
https://www.smolecule.com/products/s548939?utm_src=pdf-custom-synthesis
https://www.gilead.com/news/news-details/2011/gilead-announces-two-year-data-from-pivotal-phase-3-study-of-elvitegravir-an-integrase-inhibitor-for-hiv
https://www.academia.edu/23449351/Elvitegravir_a_once_daily_alternative_to_raltegravir
https://pmc.ncbi.nlm.nih.gov/articles/PMC4412467/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6708907/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7380719/
https://www.sciencedirect.com/science/article/pii/S2590257121000316
https://www.hiv.uw.edu/go/antiretroviral-therapy/drug-drug-interactions/core-concept/all
https://www.aidsmap.com/about-hiv/arv-background-information/elvitegravir
https://aidsrestherapy.biomedcentral.com/articles/10.1186/s12981-022-00499-4
https://www.smolecule.com/products/b548939#elvitegravir-versus-raltegravir-virological-suppression-rates
https://www.smolecule.com/products/b548939#elvitegravir-versus-raltegravir-virological-suppression-rates
https://www.smolecule.com/products/b548939#elvitegravir-versus-raltegravir-virological-suppression-rates
https://www.smolecule.com/products/b548939#elvitegravir-versus-raltegravir-virological-suppression-rates
https://www.smolecule.com/products/s548939?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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